Hydrazine sulfate-15N2

Catalog No.
S1490291
CAS No.
88491-70-7
M.F
H6N2O4S
M. Wt
132.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazine sulfate-15N2

CAS Number

88491-70-7

Product Name

Hydrazine sulfate-15N2

Molecular Formula

H6N2O4S

Molecular Weight

132.11 g/mol

InChI

InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4)/i1+1,2+1;

InChI Key

ZGCHATBSUIJLRL-AWQJXPNKSA-N

SMILES

NN.OS(=O)(=O)O

Synonyms

HS-15N2; Hydrazine Monosulfate-15N2; Hydrazinium Sulfate-15N2; NSC 3802; Hydrazine-1,2-15N2 Sulfate

Canonical SMILES

[NH3+]N.OS(=O)(=O)[O-]

Isomeric SMILES

[15NH3+][15NH2].OS(=O)(=O)[O-]

The exact mass of the compound Hydrazine sulfate-15N2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hydrazine sulfate-15N2 (CAS 88491-70-7) is a highly enriched (>98 atom % 15N) isotopic precursor utilized primarily in the synthesis of nitrogen-15 labeled heterocycles, active pharmaceutical ingredients (APIs), and highly accurate mass spectrometry internal standards[1]. By stabilizing the reactive 15N2-hydrazine moiety as a crystalline sulfate salt, this compound eliminates the volatility, extreme toxicity, and rapid degradation associated with anhydrous hydrazine . For procurement teams and synthetic chemists, this material represents the most process-compatible method for introducing pre-formed, isotopically labeled N-N bonds into complex molecules, ensuring precise stoichiometric control during high-value, micro-scale synthetic workflows .

Substituting Hydrazine sulfate-15N2 with unlabeled hydrazine sulfate fundamentally fails in mass spectrometry applications, as it lacks the +2 Da mass shift required to differentiate the internal standard from endogenous analytes, leading to severe matrix effects and quantification errors [1]. Attempting to substitute the sulfate salt with 15N2-hydrazine hydrate introduces critical processability failures; the hydrate is a hygroscopic liquid that absorbs atmospheric moisture, making it impossible to weigh with the sub-milligram precision required for expensive isotopic syntheses, directly resulting in stoichiometric imbalances and reduced yields[2]. Furthermore, utilizing alternative single-nitrogen 15N sources (e.g., 15NH4Cl) to build N-N heterocycles requires complex, multi-step oxidative coupling reactions that drastically increase production time and decrease overall isotopic recovery [3].

LC-MS/MS Internal Standardization Accuracy and Precision

In the trace quantification of hydrazine within complex biological matrices (e.g., bacterial lysates), the use of derivatized 15N2-hydrazine as an internal standard provides highly reliable quantification with an intra- and inter-day precision (RSD) of ≤ 11% and an accuracy range of 95-105%[1]. In contrast, relying on external calibration or unlabeled analogs fails to correct for matrix-induced ion suppression, leading to significant quantification drift. The exact +2 Da mass shift (m/z 211 for the 15N2-benzaldehyde adduct vs. m/z 209 for the unlabeled adduct) ensures zero cross-talk between the analyte and the standard[1].

Evidence DimensionAssay Accuracy and Precision (RSD)
Target Compound Data95-105% accuracy; ≤ 11% RSD precision (using 15N2 internal standard)
Comparator Or BaselineExternal calibration / Unlabeled baseline (Prone to matrix suppression and >20% RSD in complex lysates)
Quantified DifferenceMaintains ≤ 11% variance and strict 95-105% recovery in complex biological matrices
ConditionsLC-Q-TOF MS quantification of derivatized hydrazine in anammox bacteria lysate (0.05 - 1 µM range)

Procuring the 15N2-labeled standard is mandatory for regulatory-compliant or highly reproducible trace quantification, as it directly eliminates matrix effects that invalidate external calibration methods.

Precursor Processability and Stoichiometric Control

When synthesizing high-value isotopically labeled APIs, such as 15N2-lysergic acid hydrazide, precise stoichiometric ratios are critical to maximize the yield of the expensive labeled precursor. Hydrazine sulfate-15N2 is a stable, non-hygroscopic crystalline solid (m.p. 254 °C) that allows for exact analytical weighing [1]. Conversely, 15N2-hydrazine hydrate is a hygroscopic liquid with variable water content, leading to molar calculation errors of 5-15% during micro-scale weighing. Using the sulfate salt ensures exact 1:1.5 molar equivalents (e.g., 0.5 mmol ester to 0.75 mmol sulfate) in methanolic triethylamine, optimizing the conversion of the limiting reagent [1].

Evidence DimensionWeighing accuracy and physical stability
Target Compound DataSolid crystalline salt; <0.1% moisture variance during handling
Comparator Or Baseline15N2-Hydrazine hydrate (Liquid; variable water absorption leading to 5-15% stoichiometric error)
Quantified DifferenceEliminates stoichiometric variability, ensuring exact molar equivalents in micro-scale synthesis
ConditionsHydrazinolysis of lysergic acid methylester in MeOH/TEA at 0.5 mmol scale

For synthetic chemists and procurement teams, purchasing the sulfate salt prevents the costly waste of isotopic precursors caused by the handling difficulties and degradation of the hydrate form.

Solid-State NMR Resolution for Coordination Chemistry

In the structural elucidation of organometallic complexes (e.g., Au, Pd, Ag pyrazoles), determining the exact nitrogen coordination site is challenging with unlabeled ligands due to the quadrupolar nature of 14N, which results in broad, unresolved signals. By synthesizing the ligands using Hydrazine sulfate-15N2, researchers can utilize 15N-CPMAS NMR. This yields sharp, spin-1/2 signals that reveal a definitive ~55 ppm increase in nitrogen-shielding upon metal complexation, unequivocally establishing the coordination site[1]. Unlabeled baseline compounds require reliance on ambiguous 1H or 13C proxy shifts.

Evidence DimensionNMR Signal Resolution and Shift Detection
Target Compound DataSharp 15N-CPMAS signals revealing a ~55 ppm shielding shift upon complexation
Comparator Or BaselineUnlabeled hydrazine derivatives (Broad 14N signals; unable to directly observe N-metal coordination)
Quantified DifferenceProvides direct, high-resolution observation of the nitrogen coordination site via a ~55 ppm shift
ConditionsMultinuclear 15N-CPMAS NMR of[Pd(η3-C3H5)(15N2-HPzbp2)2](BF4) in solid state

Procuring the 15N2-labeled precursor is essential for materials science and catalyst development workflows where definitive proof of metal-ligand binding sites is required for patent claims or structural verification.

Internal Standards for Trace Environmental and Biological LC-MS/MS

Hydrazine sulfate-15N2 is the optimal choice for generating internal standards in the quantification of trace hydrazine or hydrazine-derivatives in complex matrices, such as bacterial lysates or environmental water samples. Its +2 Da mass shift guarantees separation from endogenous signals, while its use corrects for matrix-induced ionization suppression, ensuring strict 95-105% assay accuracy [1].

Precursor for 15N-Labeled Active Pharmaceutical Ingredients (APIs)

Due to its stable, crystalline solid form, this compound is perfectly suited for the micro-scale synthesis of 15N-labeled pharmaceutical standards, such as lysergic acid hydrazide or labeled pyrazoles. It allows for exact stoichiometric weighing, preventing the yield losses and molar imbalances commonly experienced when using hygroscopic 15N2-hydrazine hydrate[2].

Structural Elucidation of Metallo-Organic Catalysts via Solid-State NMR

For laboratories developing novel metal-organic frameworks (MOFs) or coordination catalysts, synthesizing ligands from Hydrazine sulfate-15N2 enables high-resolution 15N-CPMAS NMR. This allows researchers to directly observe metal-nitrogen binding events (e.g., ~55 ppm shielding shifts) that are invisible when using unlabeled baseline materials, providing definitive structural proof [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Last modified: 08-15-2023

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